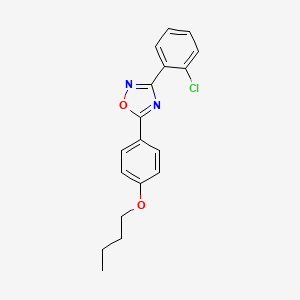
N,N'-BIS(NAPHTHALEN-1-YL)HEXANEDIAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(naphthalen-1-yl)hexanediamide is an organic compound known for its unique structural properties and applications in various fields. This compound consists of two naphthalene groups attached to a hexanediamide backbone, making it a versatile molecule in organic electronics and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(naphthalen-1-yl)hexanediamide typically involves the reaction of hexanediamine with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(naphthalen-1-yl)hexanediamide can be scaled up using continuous-flow synthesis techniques. This method involves the continuous mixing of reactants in a flow reactor, which allows for better control over reaction conditions and improved yield. The use of a micro fixed-bed reactor packed with a catalyst such as platinum on carbon (Pt/C) can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(naphthalen-1-yl)hexanediamide undergoes various chemical reactions, including:
Oxidation: The naphthalene groups can be oxidized to form naphthoquinones.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Hexanediamine derivatives
Substitution: Nitrated or halogenated naphthalene derivatives
Aplicaciones Científicas De Investigación
N,N’-Bis(naphthalen-1-yl)hexanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties
Mecanismo De Acción
The mechanism of action of N,N’-Bis(naphthalen-1-yl)hexanediamide involves its interaction with specific molecular targets and pathways. In the context of OLEDs, the compound acts as a hole transport material, facilitating the movement of positive charges (holes) within the device. This is achieved through its conjugated π-system, which allows for efficient charge transfer. The electron-blocking properties of the compound also contribute to its effectiveness in enhancing the performance of OLEDs .
Comparación Con Compuestos Similares
N,N’-Bis(naphthalen-1-yl)hexanediamide can be compared with other similar compounds such as:
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)benzidine (NPB): Known for its use in OLEDs as a hole transport material.
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine (α-NPD): Similar to NPB but with additional methyl groups that enhance its electronic properties
These compounds share similar structural features but differ in their electronic properties and specific applications, highlighting the uniqueness of N,N’-Bis(naphthalen-1-yl)hexanediamide in various research and industrial contexts.
Propiedades
IUPAC Name |
N,N'-dinaphthalen-1-ylhexanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c29-25(27-23-15-7-11-19-9-1-3-13-21(19)23)17-5-6-18-26(30)28-24-16-8-12-20-10-2-4-14-22(20)24/h1-4,7-16H,5-6,17-18H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSSUWOKIRLIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-[3-(2-methylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B4921792.png)
![1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B4921796.png)
![N-(4-METHYL-1,3-THIAZOL-2-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE](/img/structure/B4921806.png)
![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921813.png)
![N-[2-(difluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B4921821.png)
![1-[(3,4-dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B4921827.png)
![2-(2-Methoxyphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B4921829.png)
![N-[2-(4-morpholinyl)ethyl]cycloheptanamine](/img/structure/B4921831.png)
![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4921842.png)
![[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B4921847.png)
![7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4921848.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4921861.png)

![ethyl 3-[2-(3-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B4921871.png)
